3-Amino-2-piperazin-1-ylbenzoic acid
Description
Contextualization within Benzoic Acid and Piperazine (B1678402) Chemical Space
3-Amino-2-piperazin-1-ylbenzoic acid, with the chemical formula C₁₁H₁₅N₃O₂, is a multi-functionalized aromatic system that incorporates three key structural motifs: a benzoic acid core, a primary amino group, and a piperazine ring. synquestlabs.com The benzoic acid moiety provides a rigid scaffold and a carboxylic acid group, which is a common feature in many biologically active molecules and can participate in various chemical reactions. The primary amino group introduces a nucleophilic center and a site for hydrogen bonding, significantly influencing the molecule's chemical reactivity and potential biological interactions.
Foundational Principles Guiding Research on Multi-Functionalized Aromatic Systems
Research into multi-functionalized aromatic systems like this compound is guided by several key principles. A primary driver is the concept of "molecular hybridization," where known pharmacophores (in this case, the aminobenzoic acid and piperazine moieties) are combined to create new chemical entities with potentially enhanced or novel biological activities. The strategic placement of different functional groups on a central aromatic scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution.
Furthermore, the presence of multiple reactive sites—the carboxylic acid, the primary amine, and the secondary amine of the piperazine ring—makes this compound a versatile intermediate for combinatorial chemistry. This allows for the rapid generation of a library of derivatives, which can then be screened for various biological activities. The underlying principle is that by systematically modifying the functional groups, researchers can explore the structure-activity relationships (SAR) and optimize the compound for a specific target. The compound's structure facilitates interactions with various biological targets, potentially through mechanisms like enzyme inhibition or receptor binding.
Overview of Key Research Domains for this compound
The principal research domain for this compound is medicinal chemistry, where it serves as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, including potential antimicrobial and anticancer properties. The rationale behind this is that the combined structural features can lead to compounds that are effective against various bacterial strains or exhibit cytotoxic effects on cancer cells.
The compound is also significant as a chemical intermediate in organic synthesis. Its multiple functional groups allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, providing access to a wide array of more complex molecules. While specific, in-depth studies on this compound itself are not extensively detailed in publicly available literature, its structural components are well-represented in the development of various biologically active compounds.
Data on this compound and Related Compounds
Below are interactive tables detailing the key properties of this compound and a structurally related isomer.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 394655-10-8 |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| MDL Number | MFCD06245325 |
Table 2: Properties of 5-amino-2-piperazin-1-ylbenzoic acid (Isomer)
| Property | Value |
|---|---|
| CAS Number | 168123-46-4 |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| Key Difference | Positional isomer with the amino group at the 5-position |
Properties
IUPAC Name |
3-amino-2-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-3-1-2-8(11(15)16)10(9)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALFNUUTHISYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377970 | |
| Record name | 3-amino-2-piperazin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-10-8 | |
| Record name | 3-amino-2-piperazin-1-ylbenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90377970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-piperazin-1-ylbenzoic acid | |
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Strategic Methodologies for the Chemical Synthesis of 3 Amino 2 Piperazin 1 Ylbenzoic Acid
Retrosynthetic Approaches to the 3-Amino-2-piperazin-1-ylbenzoic Acid Scaffold
Retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnection points. The most prominent disconnections involve the C-N bonds linking the piperazine (B1678402) and amino groups to the benzoic acid core.
A primary retrosynthetic pathway disconnects the piperazinyl group, leading back to a 2-substituted-3-aminobenzoic acid precursor. This approach identifies the formation of the C2-N(piperazinyl) bond as the final key step. The precursor for this step would be a 3-aminobenzoic acid derivative with a suitable leaving group (like a halogen) at the C2 position. This strategy is advantageous as it builds upon a substituted anthranilic acid framework, a common building block in medicinal chemistry. rsc.org
An alternative disconnection can be made at the C3-N(amino) bond. However, this is often less synthetically practical due to the directing effects of the existing substituents. Therefore, the most common strategies focus on introducing the piperazine ring onto a pre-functionalized 3-aminobenzoic acid derivative.
Synthetic Routes to the 2-Substituted-3-aminobenzoic Acid Precursors
The creation of a 2-substituted-3-aminobenzoic acid is a critical intermediate step. The challenge lies in achieving the correct 1,2,3-trisubstitution pattern on the aromatic ring.
A common route to aminobenzoic acids involves the nitration of a benzoic acid, followed by reduction. rsc.org However, achieving the desired ortho-relationship between the amino and another substituent can be challenging and often requires specific substrate-controlled conditions. rsc.org
A more direct method involves the halogenation of a benzoic acid derivative, which is then followed by an amination step. nih.gov For instance, starting with a suitable benzoic acid, selective halogenation at the C2 position can be achieved, followed by the introduction of the amino group at C3. The sequence of these steps is crucial to ensure the desired regioselectivity.
Modern synthetic methods offer more precise control over regioselectivity through ortho-directed functionalization. rsc.org The carboxylate group of a benzoic acid can act as a directing group, facilitating the introduction of substituents at the ortho position (C2). nih.govnih.gov
Recent advancements include iridium-catalyzed C-H ortho-amination, which allows for the direct installation of an amino group or a precursor onto the benzoic acid scaffold with high selectivity. nih.govnih.gov This method is notable for its robustness and tolerance of various functional groups, making it suitable for complex molecules. nih.govnih.gov Another innovative approach involves the rearrangement of acyl O-hydroxylamines, which provides a metal-free pathway for the ortho-selective amination of arene carboxylic acids under mild conditions. rsc.org These techniques provide efficient access to the key ortho-amino arene carboxylic acid motif that is central to the synthesis of the target molecule. rsc.org
Formation of the C-N Bond Incorporating the Piperazinyl Moiety
The final and crucial step in the synthesis is the attachment of the piperazine ring to the 2-position of the benzoic acid scaffold. This is typically achieved through either nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is sufficiently activated by electron-withdrawing groups. In the context of a 2-halobenzoic acid precursor, the carboxylic acid and the amino group can influence the reactivity of the C2 position. If a 2-chloro or 2-fluorobenzoic acid derivative is used, the piperazine, acting as a nucleophile, can displace the halide. The reaction is often performed at elevated temperatures and may require a base to facilitate the reaction. The efficiency of SNAr is highly dependent on the electronic nature of the substituents on the benzoic acid ring.
Transition-metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming C-N bonds. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly effective method for coupling aryl halides with amines. nih.gov It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods. nih.gov A 2-halobenzoic acid precursor can be coupled with piperazine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its efficiency and has been used to synthesize a vast number of N-arylpiperazines for pharmaceutical applications. nih.gov Aerobic and solvent-free conditions have even been developed, enhancing the environmental friendliness of the process. nih.gov
Ullmann-type Condensation: The Ullmann reaction, one of the older cross-coupling methods, traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile. organic-chemistry.orgmdpi.com While classic Ullmann conditions often require harsh temperatures, modern modifications have made the reaction more practical. researchgate.net For the synthesis of this compound, an Ullmann-type reaction would involve coupling a 2-halobenzoic acid derivative with piperazine in the presence of a copper catalyst and a base. This approach remains relevant, particularly in industrial settings, due to the lower cost of copper catalysts.
Data Tables
Table 1: Comparison of C-N Bond Formation Methodologies
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| SNAr | Base (e.g., K₂CO₃), Piperazine | High Temperature, Polar Solvent (e.g., DMF) | Simple reagents, cost-effective. | Requires activated substrate, harsh conditions. |
| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base | Mild to moderate temperature | High yields, broad scope, mild conditions. nih.gov | Cost of palladium and ligands. |
| Ullmann-type | Cu catalyst (e.g., CuI), Base, Ligand (optional) | Moderate to high temperature | Lower catalyst cost. | Can require harsh conditions, sometimes lower yields. researchgate.net |
Table 2: Key Intermediates and Reagents
| Compound Name | Role in Synthesis |
| 2-Halobenzoic acid | Precursor for C-N bond formation with piperazine. |
| 3-Aminobenzoic acid | Core starting material for functionalization. google.com |
| Piperazine | Nucleophile for C-N bond formation. nih.gov |
| Palladium(0) complexes | Catalyst for Buchwald-Hartwig amination. |
| Copper(I) salts | Catalyst for Ullmann-type condensation. |
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
The molecular architecture of this compound features multiple reactive sites, making selectivity a critical aspect of its synthesis. The primary synthetic challenge lies in the controlled introduction of the piperazine and amino groups onto the benzoic acid scaffold at the desired positions.
Regioselectivity is paramount in ensuring the correct substitution pattern on the benzene (B151609) ring. A common strategy involves the use of a starting material with pre-defined substitution to direct the incoming groups. For instance, a plausible synthetic route commences with a di-substituted benzene derivative, such as 2-halo-3-nitrobenzoic acid. In this approach, the halogen at the 2-position and the nitro group at the 3-position guide the subsequent reactions. The nucleophilic substitution of the halogen with piperazine, often achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation, establishes the piperazinyl moiety at the 2-position. wikipedia.orgwikipedia.org The regioselectivity of this step is generally high due to the directing effects of the existing substituents.
Chemoselectivity comes into play during the reduction of the nitro group to an amino group. This transformation must be performed without affecting other functional groups in the molecule, such as the carboxylic acid and the piperazine ring. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. epfl.ch The choice of catalyst and reaction conditions is crucial to prevent over-reduction or side reactions. For example, using a poisoned catalyst or controlling the hydrogen pressure can enhance the chemoselectivity of the reduction.
Stereoselectivity becomes a consideration if chiral derivatives of this compound are desired. Since the parent molecule is achiral, stereocenters would need to be introduced, for instance, by using a chiral piperazine derivative. The synthesis of enantiomerically pure substituted piperazines often starts from chiral α-amino acids. rsc.org These chiral building blocks can then be incorporated into the benzoic acid scaffold, preserving the stereochemistry throughout the synthetic sequence. Asymmetric catalysis, including the use of chiral ligands in coupling reactions or enzymatic resolutions, can also be employed to achieve high enantiomeric excess in the final product. rsc.orgresearchgate.net
A general, non-optimized synthetic approach illustrating these principles is outlined below:
| Step | Reaction | Key Considerations |
| 1 | Nucleophilic Aromatic Substitution | Regioselectivity: Reaction of a 2-halo-3-nitrobenzoic acid with piperazine. The halogen at the C2 position is selectively displaced. |
| 2 | Reduction | Chemoselectivity: Reduction of the nitro group to an amine. The reaction must be selective for the nitro group, leaving the carboxylic acid and piperazine intact. |
| 3 | (Optional) Chiral Synthesis | Stereoselectivity: Use of a chiral piperazine derivative or asymmetric synthesis to obtain a specific enantiomer. |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance process efficiency.
Exploration of Environmentally Benign Solvents and Conditions
Traditional organic solvents often pose environmental and health risks. Research has focused on replacing these with greener alternatives. For coupling reactions like the Buchwald-Hartwig amination, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more sustainable options compared to commonly used solvents like dioxane. nsf.govnih.gov Water is another highly desirable green solvent, and methods for conducting copper-catalyzed N-arylation reactions in aqueous media have been developed. researchgate.net Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, and some palladium-catalyzed aminations of aryl chlorides with piperazine have been successfully carried out using an excess of piperazine itself as the solvent.
Development of Efficient Catalytic Systems (e.g., Organocatalysis, Heterogeneous Catalysis, Biocatalysis)
Catalysis plays a pivotal role in green synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions.
Organocatalysis: This field utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive heavy metals. While specific applications to this compound are not widely reported, organocatalytic methods for the synthesis of piperazine derivatives and the functionalization of related heterocycles are an active area of research. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, a key tenet of green chemistry. For the reduction of nitroarenes, various heterogeneous catalysts, including metal nanoparticles supported on materials like ceria or activated carbon, have been shown to be highly effective and reusable. epfl.ch Similarly, copper nanoparticles on hydrochar have been used for Ullmann C-N coupling reactions. researchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While a direct biocatalytic route to this compound is not established, biocatalysis is employed in the synthesis of key precursors. For instance, transaminases can be used for the asymmetric synthesis of chiral amines, and other enzymes are utilized in the production of aromatic compounds from renewable feedstocks like glucose. nih.govresearchgate.netrsc.orgnih.gov The reduction of nitro groups can also be achieved using biocatalytic methods.
Atom Economy and Reaction Efficiency Metrics
A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred.
In the context of synthesizing this compound, a typical route involving a coupling reaction and a reduction step would have the following considerations for atom economy:
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| Buchwald-Hartwig Amination | Aryl halide, Piperazine, Base | Arylpiperazine | Halide salt, Conjugate acid of the base | Moderate to Low |
| Catalytic Hydrogenation | Nitro compound, H₂ | Amino compound | Water | High |
Other metrics such as Process Mass Intensity (PMI) , which considers the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of product, provide a more holistic view of the process's greenness. A lower PMI indicates a more sustainable process. The use of greener solvents, catalytic processes, and efficient workup procedures all contribute to a lower PMI.
Chemical Reactivity and Derivatization Pathways of 3 Amino 2 Piperazin 1 Ylbenzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, and the one present on the 3-Amino-2-piperazin-1-ylbenzoic acid backbone is no exception. It serves as a handle for transformations that produce esters, amides, and other acyl derivatives.
The conversion of the carboxylic acid moiety into esters, amides, and acid chlorides represents a fundamental set of transformations for this compound. These reactions typically proceed via the activation of the carboxyl group.
Acid Chlorides: A common method for activating a carboxylic acid is its conversion to an acyl chloride. This is frequently accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgmasterorganicchemistry.com The resulting acid chloride is a highly reactive intermediate that is not typically isolated but used directly in subsequent reactions. For instance, reacting a carboxylic acid with thionyl chloride, often in the presence of a tertiary amine like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane, can efficiently produce the corresponding acyl chloride intermediate. rsc.org This intermediate readily reacts with nucleophiles. A similar transformation has been documented for a piperazine-1,2,4-tricarboxylic acid derivative, which was converted to its acid chloride using thionyl chloride. google.com
Amides: Amide bond formation is one of the most crucial reactions in medicinal chemistry. Amides can be synthesized by reacting an activated carboxylic acid derivative, such as an acid chloride, with a primary or secondary amine. masterorganicchemistry.comlibretexts.org This two-step process is highly efficient. rsc.org Alternatively, direct amide formation from the carboxylic acid and an amine can be achieved using coupling agents or, in some cases, by heating the components together, though this often requires harsh conditions. masterorganicchemistry.com Research on other carboxylic acids shows that catalysts like ZrCl₄ can facilitate direct amidation at reflux temperatures. rsc.org
Esters: Esterification of the carboxylic acid can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. For substrates like amino acids, which exist as zwitterions, specific methods are often required. researchgate.net One effective process involves preparing a hydrosulfate reagent in situ from chlorosulphonic acid and an alcohol; this reagent then facilitates the esterification of the amino acid. google.com The molar ratio of chlorosulphonic acid to the amino acid is typically between 0.8 and 2.0. google.com Another approach uses ionic liquids as the reaction medium, where unprotected amino acids can be esterified with alkyl halides, such as benzyl (B1604629) chloride, at elevated temperatures (e.g., 90°C) to achieve satisfactory yields. researchgate.net
Table 1: Representative Conditions for Carboxylic Acid Transformations This table presents generalized conditions for reactions analogous to those expected for this compound, based on literature for similar functional groups.
| Transformation | Reagents | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Triethylamine | Dichloromethane, Room Temperature | Acyl Chloride | rsc.org |
| Amide Formation (from Acid Chloride) | Primary or Secondary Amine | Dichloromethane, Room Temperature | Amide | rsc.orgmasterorganicchemistry.com |
| Esterification | Alcohol, Chlorosulphonic Acid | Alcohol used as solvent, molar ratio 1.0-1.3 | Ester | google.com |
| Esterification in Ionic Liquid | Benzyl chloride, 1,3-dimethylimidazolium (B1194174) methanesulfonate | 90°C, 5 hours | Benzyl Ester | researchgate.net |
Decarboxylation, the removal of the carboxyl group, is a significant synthetic route for accessing amine derivatives. For amino acids, this transformation can be induced under various conditions. A common laboratory method involves heating the amino acid in a high-boiling solvent, such as cyclohexanol, in the presence of a ketone catalyst like acetophenone. google.com This process is believed to proceed through the formation of an imine intermediate, which facilitates the loss of CO₂. google.com
More modern approaches utilize microwave-assisted heating in a pressurized vessel, which can significantly reduce reaction times. google.com Photochemical methods have also emerged as a mild alternative. For example, radical-mediated decarboxylation can be achieved by converting the amino acid to a thioacid, followed by photochemically activated elimination of carbonyl sulfide (B99878) (COS) using a photosensitizer like Eosin Y under blue LED irradiation. nih.govmdpi.com
Transformations Involving the Primary Aromatic Amine Group
The primary aromatic amine at the 3-position is a versatile functional group that can undergo acylation, sulfonylation, diazotization, and condensation reactions, providing numerous pathways for structural modification.
Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding amide. organic-chemistry.org This reaction is a fundamental transformation in organic synthesis.
Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with a sulfonyl chloride in the presence of a base. For example, the N-sulfonylation of 2-aminothiazole (B372263) is accomplished by reacting it with various sulfonyl chlorides in an aqueous solution of sodium acetate, with the mixture heated to 80-85°C. nih.gov This general procedure is applicable to other amino-heterocyclic systems and aromatic amines.
Alkylation: While direct alkylation of the aromatic amine can be challenging, it is often performed sequentially after a sulfonylation step. The resulting sulfonamide can be alkylated under basic conditions, which modifies its structure and properties. nih.gov
The primary aromatic amine group can be converted into a diazonium salt through a reaction known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid at low temperatures (e.g., 0°C). scirp.orgsemanticscholar.org
The resulting diazonium salt is a highly valuable synthetic intermediate. It can be converted into a variety of other functional groups. For example, in Sandmeyer reactions, the diazonium salt is treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl halide. The diazonium group can also be displaced by a hydroxyl group by gently heating the acidic solution, a reaction that converts aminobenzoic acids into hydroxybenzoic acids. scirp.orgscirp.org Studies on 2-aminobenzoic acid (anthranilic acid) have shown its conversion to salicylic (B10762653) acid via this pathway. scirp.org
Table 2: Diazotization and Subsequent Reactions of Aminobenzoic Acids This table shows results from studies on aminobenzoic acids like anthranilic acid (oABA), which serve as a model for the reactivity of the amine group in this compound.
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Aminobenzoic Acid (pABA) | 1) NaNO₂, H₂SO₄ (1.0 M) 2) Heat | 0°C, then reflux for 5h | 4-Hydroxybenzoic Acid | scirp.org |
| 2-Aminobenzoic Acid (oABA) | 1) NaNO₂, H₂SO₄ (1.0 M) 2) Heat | 0°C, then reflux | Salicylic Acid | scirp.org |
| 4-Aminobenzoic Acid (pABA) | 1) NaNO₂, H₂SO₄ 2) NaHCO₃, Cu₂SO₄, NaCN 3) NaOH, reflux | Sequential one-pot reaction | Terephthalic Acid | scirp.org |
Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of an imine intermediate is a key step in certain decarboxylation reactions of amino acids. google.com This reversible reaction provides a pathway for dynamic covalent chemistry or the installation of further functional diversity.
Reactivity at the Piperazine (B1678402) Nitrogen Centers
The piperazine moiety contains two secondary nitrogen atoms, each with a lone pair of electrons, making them nucleophilic and basic centers. Their reactivity is a cornerstone of the derivatization of the parent compound.
The nitrogen atoms of the piperazine ring are susceptible to electrophilic attack, readily undergoing N-alkylation and N-acylation reactions.
N-Alkylation: This process involves the introduction of an alkyl group onto one or both of the piperazine nitrogens. These reactions typically proceed via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes. nih.gov The choice of reagents and reaction conditions can often allow for selective mono- or di-alkylation. For instance, direct N-alkylation of similar amino acid structures with alcohols has been achieved using ruthenium-based catalysts, representing an atom-economical approach where water is the only byproduct. nih.govnih.gov N-methylation, a specific form of N-alkylation, is known to enhance the lipophilicity of molecules, which can improve membrane permeability. monash.edu
N-Acylation: The piperazine nitrogens can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. This leads to the formation of amide linkages. nih.gov Common coupling reagents used in peptide synthesis, like BOP (O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate), are effective for promoting such N-acylation reactions. researchgate.net
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Class | Product Functional Group | Notes |
| N-Alkylation | Alkyl Halides | Tertiary Amine | Standard nucleophilic substitution. |
| N-Alkylation | Alcohols | Tertiary Amine | Catalytic "borrowing hydrogen" methods are greener alternatives. nih.gov |
| N-Acylation | Acid Chlorides | Amide | A common and efficient method for forming robust amide bonds. nih.gov |
| N-Acylation | Carboxylic Acids | Amide | Requires a coupling agent (e.g., DCC, EDC, PyBOP) to activate the carboxylic acid. researchgate.net |
The basic nature of the piperazine and aromatic amino nitrogens, along with the acidic carboxylic acid group, means that this compound is an amphoteric molecule capable of existing in various protonation states depending on the pH of the environment.
The piperazine nitrogens are typically more basic than the aromatic amino group. The lone pair of the aniline-like nitrogen is delocalized into the aromatic ring, reducing its basicity. The carboxylic acid group is acidic and will be deprotonated under basic conditions. Consequently, the molecule can form various salts. In acidic media, one or both of the piperazine nitrogens and the aromatic amine can be protonated to form hydrochloride or other acid-addition salts. In the presence of a strong base, the carboxylic acid group will be deprotonated to form a carboxylate salt. The formation of zwitterions, where the carboxylate is anionic and one or more of the nitrogens are cationic, is also possible within a specific pH range.
The nucleophilic piperazine nitrogens are key to forming urea (B33335), thiourea (B124793), and carbamate (B1207046) derivatives, which are significant functionalities in medicinal chemistry. researchgate.net
Ureas and Thioureas: These are readily synthesized by reacting the piperazine nitrogen with isocyanates and isothiocyanates, respectively. nih.govsemanticscholar.org The reaction is typically a straightforward addition of the amine to the cumulene system of the isocyanate or isothiocyanate. This method has been used to create extensive libraries of piperazine-containing urea and thiourea derivatives. nih.govias.ac.in
Carbamates: Carbamate derivatives can be formed through several synthetic routes. nih.gov A common method involves the reaction of the piperazine nitrogen with a chloroformate (e.g., ethyl chloroformate, benzyl chloroformate) in the presence of a base. nih.govorganic-chemistry.org Another approach is the reaction with an activated carbonate, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form a Boc-protected carbamate. organic-chemistry.org The reaction of amines with carbon dioxide can also lead to carbamate formation, although this is often an equilibrium process. organic-chemistry.orgmdpi.com
Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives
| Derivative | Reagent | Key Intermediate/Functional Group Formed |
| Urea | Isocyanate (R-N=C=O) | N,N'-substituted urea |
| Thiourea | Isothiocyanate (R-N=C=S) | N,N'-substituted thiourea |
| Carbamate | Chloroformate (Cl-C(O)OR) | Carbamate ester |
| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected amine |
Exploitation of the Compound in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net The functional groups present in this compound make it a potentially valuable substrate for certain MCRs.
Ugi and Passerini Reactions: The presence of a primary amine (the aromatic -NH₂) and a carboxylic acid makes the molecule a candidate for the Ugi four-component reaction (U-4CR). nih.gov The U-4CR typically involves an amine, a carboxylic acid, a ketone or aldehyde, and an isocyanide. nih.gov If this compound were to participate, it could provide both the amine and acid components, reacting with an aldehyde and an isocyanide to rapidly generate complex, scaffold-diverse molecules.
Other MCRs: The primary aromatic amine could also participate in other MCRs, such as the Strecker reaction (to form α-aminonitriles) or the Biginelli reaction, although the latter typically uses ureas. researchgate.netnih.gov The reactivity of the piperazine moiety could also be exploited in novel MCRs designed to leverage its dual nucleophilicity.
Oxidative and Reductive Transformations of the Parent Compound and its Derivatives
The functional groups of this compound and its derivatives are susceptible to both oxidation and reduction.
Oxidation: The aromatic amino group is sensitive to oxidation and can be transformed into various other functional groups, including nitroso, nitro, or even undergo oxidative polymerization under harsh conditions. The piperazine ring can also be oxidized, potentially leading to N-oxides or ring-opened products. The benzylic-like position of the piperazine substituent could also be a site for oxidation.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would yield (3-amino-2-(piperazin-1-yl)phenyl)methanol. If a nitro group were introduced onto the aromatic ring via an EAS reaction, it could subsequently be reduced to an amino group, a common strategy in the synthesis of polyamino-substituted aromatic compounds. Common reagents for nitro group reduction include metals like tin or iron in acidic media, or catalytic hydrogenation.
Table 3: Summary of Potential Transformations
| Transformation | Functional Group Targeted | Potential Reagent(s) | Resulting Functional Group |
| Oxidation | Aromatic Amine (-NH₂) | Peroxy acids | Nitroso (-NO), Nitro (-NO₂) |
| Reduction | Carboxylic Acid (-COOH) | LiAlH₄, BH₃ | Primary Alcohol (-CH₂OH) |
| Reduction | Nitro Group (if introduced) | Fe/HCl, H₂/Pd-C | Amino Group (-NH₂) |
Structural Elucidation and Conformational Analysis of 3 Amino 2 Piperazin 1 Ylbenzoic Acid
Spectroscopic Characterization for Molecular Structure Confirmation
Spectroscopic analysis is fundamental to confirming the molecular structure of 3-Amino-2-piperazin-1-ylbenzoic acid. A suite of techniques, including NMR, MS, IR, Raman, and UV-Vis spectroscopy, collectively provide unambiguous evidence for its atomic arrangement, functional groups, and electronic properties. While specific experimental spectra for this compound are not widely available in the reviewed literature, a detailed analysis based on its constituent parts—a 1,2,3-trisubstituted benzene (B151609) ring, a piperazine (B1678402) moiety, an amino group, and a carboxylic acid group—allows for an accurate prediction of its spectroscopic characteristics.
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Although specific experimental data for this compound is scarce, the expected chemical shifts and coupling patterns can be predicted based on data from analogous structures like 3-aminobenzoic acid and piperazine derivatives rsc.orgrsc.orgchemicalbook.com.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, amino, and carboxylic acid protons. The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region (typically δ 6.5-8.0 ppm). The piperazine ring protons would likely appear as two distinct sets of multiplets in the δ 2.5-3.5 ppm range, corresponding to the four protons adjacent to the benzene ring nitrogen and the four protons adjacent to the secondary amine. The secondary amine (N-H) proton of the piperazine ring and the two protons of the primary amino group (-NH₂) would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated. The six carbons of the benzene ring would resonate in the δ 110-150 ppm region, with the carboxyl carbon appearing further downfield (δ 165-175 ppm). The carbon atoms of the piperazine ring are expected to produce signals in the δ 40-60 ppm range mdpi.comnih.gov.
2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the aromatic ring and the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra would be crucial for assigning the proton and carbon signals definitively by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively. These techniques would unequivocally link the piperazine ring to the C2 position and the amino group to the C3 position of the benzoic acid scaffold.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (3H) | 6.5 - 7.5 (m) | 115 - 135 |
| Piperazine CH₂ (4H, adjacent to N-aryl) | ~3.0 - 3.4 (m) | ~50 - 55 |
| Piperazine CH₂ (4H, adjacent to NH) | ~2.7 - 3.1 (m) | ~45 - 50 |
| Ar-NH₂ (2H) | 4.0 - 5.5 (br s) | - |
| Piperazine-NH (1H) | 1.5 - 3.0 (br s) | - |
| COOH (1H) | 10.0 - 13.0 (br s) | - |
| C-COOH | - | 120 - 125 |
| C-N (piperazine) | - | 140 - 145 |
| C-NH₂ | - | 145 - 150 |
Note: Predicted values are based on typical ranges for the respective functional groups. m = multiplet, br s = broad singlet.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Accurate Mass: The molecular formula for this compound is C₁₁H₁₅N₃O₂. This corresponds to a monoisotopic mass of 221.1164 Da synquestlabs.com. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition.
Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z = 221 would be observed. Key fragmentation pathways would likely include:
Loss of a carboxyl group (-COOH): A prominent peak would be expected at m/z 176, corresponding to the [M - COOH]⁺ fragment. This is a common fragmentation for carboxylic acids osti.gov.
Cleavage of the piperazine ring: The piperazine ring can undergo ring-opening or cleave into smaller fragments. This would lead to a series of peaks corresponding to the loss of ethyleneimine units or other parts of the ring.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines.
Expected Key Fragments in Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 221 | [C₁₁H₁₅N₃O₂]⁺ | Molecular Ion (M⁺) |
| 204 | [M - NH₃]⁺ | Loss of ammonia |
| 176 | [M - COOH]⁺ | Decarboxylation |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds ias.ac.in. The spectra of this compound would be characterized by the vibrational modes of its amino, carboxylic acid, piperazine, and substituted benzene components.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the primary amino group and the secondary amine in the piperazine ring would be observed around 3300-3500 cm⁻¹ researchgate.net. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1680-1710 cm⁻¹. C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, typically give strong Raman signals ias.ac.inresearchgate.net. The symmetric C=O stretching vibration may also be observed. Raman is often less sensitive to O-H and N-H stretching compared to IR, but it is highly effective for analyzing the skeletal vibrations of the molecule.
Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 | IR, Raman |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | IR |
| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |
| C-H Stretch | Aliphatic (Piperazine) | 2850 - 2960 | IR, Raman |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | IR (strong) |
| N-H Bend | Amine | 1590 - 1650 | IR |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| C-N Stretch | Aryl & Aliphatic Amine | 1250 - 1350 | IR |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic chromophores nih.gov. The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted benzene ring.
The aminobenzoic acid moiety acts as the primary chromophore. Based on data for 3-aminobenzoic acid, which has absorption maxima around 194 nm, 226 nm, and 272 nm, similar absorptions can be expected for the target compound sielc.com. The presence of the piperazine group at the ortho position may cause a slight shift (either bathochromic or hypsochromic) in these absorption bands.
The observed bands correspond to π → π* transitions within the aromatic ring. The lone pair of electrons on the amino group and the piperazine nitrogen can also participate in n → π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands researchgate.netmdpi.com.
Expected Electronic Transitions
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |
|---|---|---|
| π → π* | Benzene Ring | ~200 - 230 |
| π → π* | Benzene Ring | ~270 - 290 |
X-ray Diffraction Studies for Solid-State Structure and Packing
X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as substituted piperazino benzanthrone (B145504) derivatives, provides insight into the expected findings mdpi.com.
A single-crystal X-ray diffraction study would first determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). It would then resolve the exact coordinates of each non-hydrogen atom in the molecule. This analysis would confirm the substitution pattern on the benzoic acid ring and establish the conformation of the piperazine ring, which typically adopts a chair conformation researchgate.net.
Crucially, this technique would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. Given the functional groups present, extensive hydrogen bonding is expected:
The carboxylic acid group can form strong O-H···O or O-H···N hydrogen bonds, often leading to dimer formation or extended chains.
The primary amino group (-NH₂) and the secondary amine of the piperazine ring (-NH) are excellent hydrogen bond donors, forming N-H···O and N-H···N bonds.
The carbonyl oxygen and the nitrogen atoms are effective hydrogen bond acceptors.
Hypothetical Crystallographic Data Table (Illustrative)
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths | C=O, C-O, C-N, C-C |
| Key Bond Angles | Angles around aromatic ring, piperazine ring, and COOH group |
| Hydrogen Bonds | O-H···O, N-H···O, N-H···N (with specified distances and angles) |
Powder X-ray Diffraction for Polymorphic Assessment
Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the solid-state nature of a crystalline compound. It provides a unique fingerprint for a specific crystalline form, making it an indispensable tool for identifying polymorphs—different crystalline structures of the same compound. Each polymorph can exhibit distinct physical properties, including solubility, stability, and melting point.
For this compound, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at characteristic angles and intensities. The presence of different peak patterns under various crystallization conditions would indicate the existence of multiple polymorphic forms.
As of this writing, specific PXRD data for this compound has not been published. A typical representation of PXRD data for a piperazinylbenzoic acid derivative would include a table of the most prominent peaks.
Table 1: Illustrative PXRD Peak Data for a Crystalline Piperazinylbenzoic Acid Analog
This table is a representative example and does not correspond to the title compound.
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 80 |
| 17.1 | 5.2 | 100 |
| 21.5 | 4.1 | 65 |
| 25.7 | 3.5 | 90 |
Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly
The supramolecular assembly of this compound in the solid state is governed by intermolecular interactions, primarily hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH, the secondary amine N-H of the piperazine ring, and the aromatic -NH2 group) and acceptors (the carboxylic oxygen, the tertiary nitrogen of the piperazine ring, and the amino nitrogen).
Single-crystal X-ray diffraction is the definitive method for elucidating these interactions. It would reveal the precise three-dimensional arrangement of molecules in the crystal lattice. In a likely scenario, the carboxylic acid groups could form strong O—H⋯O hydrogen bonds, leading to the formation of dimers with an R2²(8) graph-set notation. These dimers could be further linked by N—H⋯O or N—H⋯N hydrogen bonds involving the piperazine and amino groups, creating extended chains or sheets.
A crystallographic study on the related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, revealed that molecules are connected by a pair of O—H⋯O hydrogen bonds, forming a classic carboxylic acid dimer. researchgate.net This primary motif is then linked into larger structures through weaker C—H⋯O interactions. researchgate.net A similar analysis for this compound would be crucial to understand its crystal packing.
Table 2: Potential Hydrogen Bond Geometries in a Piperazinylbenzoic Acid Crystal Structure
This table is a representative example based on typical bond lengths and angles and does not correspond to the title compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H (acid) | H1 | O (carbonyl) | 0.84 | 1.80 | 2.64 | 175 |
| N-H (amine) | H2 | O (carbonyl) | 0.91 | 2.10 | 3.01 | 168 |
| N-H (piperazine) | H3 | N (piperazine) | 0.91 | 2.25 | 3.16 | 170 |
Conformational Dynamics and Preferred Conformations
Analysis of Piperazine Ring Conformations (Chair, Boat)
The six-membered piperazine ring is not planar and typically adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. A less stable "boat" or "twist-boat" conformation can also exist but is generally a transient state.
For this compound, the piperazine ring is expected to predominantly exist in a chair conformation. The bulky aminobenzoic acid group attached to one nitrogen and the hydrogen on the other would occupy positions that minimize steric hindrance. In crystallographic studies of similar structures, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the piperazine ring was confirmed to adopt a chair conformation. researchgate.net
Intramolecular Interactions and Rotational Barriers
The molecule's conformation is also dictated by the rotational barriers around its single bonds. Key rotations include the bond between the piperazine nitrogen and the benzoic acid ring, and the C-C bond between the benzoic acid ring and the carboxyl group.
Intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. For instance, a hydrogen bond could potentially form between the amino group (-NH2) and the adjacent piperazine nitrogen, or between the carboxylic acid proton and the piperazine nitrogen, which would restrict rotation and favor a more planar arrangement between the substituents. The energy required to rotate around these bonds (rotational barriers) determines the molecule's flexibility.
Computational Approaches to Conformational Landscape Exploration
In the absence of extensive experimental data, computational chemistry provides a powerful tool for exploring the conformational landscape of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and identify the most stable structures.
A computational analysis of this compound would involve:
Conformational Search: Systematically rotating the flexible bonds to generate a wide range of possible 3D structures.
Energy Minimization: Optimizing the geometry of each conformer to find its nearest low-energy state.
Barrier Calculation: Determining the energy barriers for rotation between the most stable conformers.
Predicted collision cross-section values, which are related to the molecule's shape in the gas phase, have been calculated for the protonated molecule [M+H]+, suggesting a value of approximately 150.5 Ų. uni.lu These types of computational predictions offer initial insights into the molecule's size and shape.
Theoretical and Computational Chemistry Investigations on 3 Amino 2 Piperazin 1 Ylbenzoic Acid
Quantum Mechanical Studies (Density Functional Theory, Ab Initio Methods)
No dedicated studies using methods like DFT or ab initio calculations for 3-Amino-2-piperazin-1-ylbenzoic acid were found. Such research would be invaluable for understanding its fundamental properties.
Electronic Structure, Charge Distribution, and Molecular Electrostatic Potentials
There is no available research data detailing the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge distribution, or the molecular electrostatic potential (MEP) map for this compound. These analyses would be critical for predicting its reactivity and intermolecular interaction sites.
Prediction of Spectroscopic Parameters
Computational predictions for spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions for this compound are not available in the current body of scientific literature.
Reaction Pathway Analysis and Transition State Identification
No studies concerning the analysis of reaction pathways or the identification of transition states involving this compound could be located. This type of research is essential for understanding its synthesis mechanisms and metabolic fate.
Molecular Dynamics Simulations
The application of molecular dynamics simulations to study the behavior of this compound has not been reported.
Dynamic Behavior and Conformational Transitions in Solution
There is no published data on the dynamic behavior or the conformational landscape of this molecule in solution. MD simulations would be the primary tool to explore the flexibility of the piperazine (B1678402) ring and its interaction with the aminobenzoic acid moiety.
Solvation Effects on Molecular Properties
Information regarding the influence of different solvents on the structural and electronic properties of this compound is currently unavailable. Solvation studies are key to understanding its behavior in biological environments or as a reagent in solution-phase chemistry.
Computational Studies of Intermolecular Interactions and Recognition
Computational chemistry provides powerful tools to investigate how this compound interacts with other molecules. These studies are crucial for understanding its behavior in various environments, from biological systems to material science applications. The molecule's structure, featuring a carboxylic acid group, an amino group, and a piperazine ring, allows for a rich variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. Density Functional Theory (DFT) calculations, often incorporating dispersion corrections (like DFT-D3), are a common method to explore the geometries and energies of these interactions, providing insight into how the molecule might bind to biological targets or self-assemble. rsc.org
Host-guest chemistry involves the complexation of a "guest" molecule (in this case, this compound) within a larger "host" molecule or synthetic receptor. Computational modeling is instrumental in this field for predicting binding affinities and understanding the forces that drive complex formation.
For this compound, modeling studies could explore its encapsulation by various hosts. For instance, cyclodextrins or calixarenes could serve as hosts, with their hydrophobic cavities potentially accommodating the benzoic acid ring of the guest. rsc.org The aromatic ring of the guest could form favorable π-π stacking interactions with aromatic panels within a host's structure, a phenomenon observed in other host-guest systems involving planar aromatic guests. researchgate.net
Furthermore, the amino and carboxylic acid groups, along with the nitrogen atoms of the piperazine ring, are prime sites for forming specific hydrogen bonds with complementary functional groups on a synthetic receptor. Molecular dynamics simulations and docking studies can predict the most stable binding pose and quantify the strength of these interactions. Such computational analyses can guide the rational design of highly selective receptors for this molecule, which is a key aspect of developing new sensors or drug delivery systems. nih.gov
The same functional groups that mediate host-guest interactions also enable this compound to interact with itself, leading to self-assembly. Molecular dynamics (MD) simulations can model these processes, showing how individual molecules (monomers) aggregate to form larger, ordered structures. rsc.org
For this compound, simulations would likely reveal a process driven by a combination of interactions:
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen-bonded dimers with another carboxyl group. The amino group and the piperazine N-H group can also act as hydrogen bond donors, while the carbonyl oxygen and piperazine nitrogens can act as acceptors.
π-π Stacking: The benzene (B151609) rings can stack on top of each other, contributing to the stability of the assembly.
These simulations can produce free energy landscapes that identify the most stable aggregated forms. rsc.org By continuing these simulations to a larger scale, it is theoretically possible to predict the final crystal lattice structure. This involves identifying the most energetically favorable packing of the molecules into a repeating three-dimensional array. Predicting crystal structures from molecular structure alone is a challenging but active area of computational chemistry, with significant implications for understanding the solid-state properties of pharmaceutical compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
QSPR models are mathematical equations that correlate a molecule's structure with its physicochemical properties. These models are used to predict properties that may be difficult or time-consuming to measure experimentally.
For this compound, QSPR can be applied to predict several key parameters:
pKa: The pKa value indicates the acidity or basicity of a functional group. This molecule has multiple ionizable sites: the carboxylic acid group (acidic), the aromatic amino group (weakly basic), and the two nitrogen atoms of the piperazine ring (basic).
The pKa of the carboxylic acid group is expected to be influenced by the electron-donating nature of the adjacent amino and piperazine substituents.
The piperazine moiety has two distinct pKa values. For the parent piperazine molecule, these have been measured at various temperatures. uregina.ca The addition of the substituted benzoic acid ring will alter these values.
An amino acid has at least two pKa values, and QSPR models can help predict the isoelectric point (pI), the pH at which the molecule has a net neutral charge. youtube.com
Polarizability: This parameter describes how easily the electron cloud of a molecule can be distorted by an external electric field. It is fundamental to understanding intermolecular forces. Advanced computational models, such as the polarizable Gaussian Multipole (pGM) model, can be parameterized to accurately calculate the electrostatic properties and polarizability of molecules, including complex structures like amino acids. nih.gov Such calculations would be essential for accurately simulating the interaction of this compound with other molecules.
Redox Potentials: The molecule contains functional groups, such as the amino group, that can be oxidized. While the compound is known to undergo oxidation and reduction reactions, specific QSPR models to predict its redox potentials are not widely documented in the reviewed literature. However, computational electrochemistry methods using DFT can be employed to calculate these properties, which are important for understanding its metabolic stability and potential for electrochemical applications.
Interactive Data Table: pKa Values of Parent Structures
This table provides the experimental pKa values for the core structural components of this compound. These values serve as a baseline for computational models predicting the properties of the final compound.
| Compound | Functional Group | pKa Value | Temperature (°C) | Reference |
| Benzoic Acid | Carboxylic Acid | 4.20 | 25 | organicchemistrydata.org |
| Aniline (B41778) | Amino Group (Conjugate Acid) | 4.63 | 25 | organicchemistrydata.org |
| Piperazine | 1st Dissociation (pKa1) | 9.73 | 25 | uregina.ca |
| Piperazine | 2nd Dissociation (pKa2) | 5.35 | 25 | uregina.ca |
3 Amino 2 Piperazin 1 Ylbenzoic Acid As a Versatile Synthon in Advanced Chemical Synthesis
Role as a Precursor for Complex Heterocyclic Architectures
The strategic placement of three distinct functional groups—an aromatic amine, a carboxylic acid, and a piperazine (B1678402) moiety with a secondary amine—makes 3-amino-2-piperazin-1-ylbenzoic acid a powerful synthon. These groups can participate in a wide array of chemical transformations, enabling the construction of diverse and complex molecular frameworks.
The ortho-disposition of the amino and piperazine groups on the benzoic acid ring is particularly advantageous for creating fused heterocyclic systems. The inherent reactivity of the amino and carboxylic acid functions allows for classical cyclization reactions to form six-membered rings, such as quinazolinones or benzoxazinones. Furthermore, the piperazine ring, a structural motif found in numerous biologically active compounds and often considered a "privileged structure" in medicinal chemistry, introduces additional points for annulation. rsc.orgnih.govencyclopedia.pub
Recent advances have focused on the C-H functionalization of piperazine rings, expanding the synthetic possibilities beyond simple N-acylation or N-alkylation. encyclopedia.pubresearchwithnj.com The secondary amine of the piperazine unit can readily undergo condensation or substitution reactions, leading to the formation of additional fused rings. This multi-point reactivity allows the molecule to act as a linchpin in domino or multicomponent reactions, rapidly assembling intricate polycyclic scaffolds. organic-chemistry.orgfrontiersin.org The combination of a planar aromatic ring with a flexible, yet conformationally constrained, piperazine unit provides a unique topographical template for designing molecules with specific three-dimensional shapes.
Table 1: Reactive Sites of this compound and Potential Fused Heterocycles
| Reactive Site(s) | Reagent Type | Potential Fused Ring System |
| Aromatic Amine (-NH₂) & Carboxylic Acid (-COOH) | Phosgene, Acyl Chlorides, Orthoesters | Quinazolinone, Benzoxazinone |
| Aromatic Amine (-NH₂) | α,β-Unsaturated Ketones, Dicarbonyls | Quinoline, Quinoxaline |
| Piperazine N-H & Aromatic Amine (-NH₂) | Dicarbonyl Compounds | Diazepino-quinoxaline |
| Piperazine N-H & Carboxylic Acid (-COOH) | Dehydrating Agents | Fused Lactam |
The construction of macrocycles and three-dimensional cage molecules requires building blocks with specific geometric and functional attributes. This compound is well-suited for this purpose, possessing divergent functional groups that can be directed to form large ring structures. The two nitrogen atoms of the piperazine ring can serve as anchor points for two separate chains, a key feature in the synthesis of macrocycles and cryptands. nih.gov
The synthesis of such large structures often involves the high-dilution condensation of two or more building blocks to favor intramolecular cyclization over intermolecular polymerization. cambridgescholars.com For instance, the target molecule could undergo a [2+2] condensation with a suitable di-electrophile to yield a macrocycle. Piperazine moieties have been successfully incorporated into a variety of macrocyclic frameworks, enhancing the stability of their metal complexes. nih.gov Research on piperazine-bridged bis-macrocyclic ligands has demonstrated their utility in creating dinuclear lanthanide complexes. nih.govhud.ac.uk Furthermore, the tripodal arrangement of the two piperazine nitrogens and the aromatic amine could potentially be used in a "capping" reaction with a suitable macrocycle to form cryptands and other cage-like architectures. cambridgescholars.comnih.govbeilstein-journals.org The inclusion of piperazine has also been shown to be a viable strategy for creating membrane-permeable macrocyclic peptides. nih.gov
Application in Coordination Chemistry as a Ligand
In coordination chemistry, the design of ligands is paramount to controlling the structure and properties of the resulting metal complexes. The multiple donor atoms (N, O) in this compound make it an exceptional chelating agent for a wide range of metal ions.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. switt.chresearchgate.net The choice of the organic linker is crucial as it dictates the topology, pore size, and surface functionality of the MOF. This compound is an excellent candidate for a MOF linker due to its combination of a carboxylate group for strong coordination to the metal center and additional functional groups. switt.ch
Amino-functionalized linkers are known to enhance the properties of MOFs, such as increasing CO₂ affinity and enabling post-synthetic modifications. rsc.orgmdpi.com The presence of the amino group can also facilitate the synthesis of MOFs in aqueous solutions at room temperature, a greener alternative to traditional solvothermal methods. nih.gov Piperazine-based ligands have also been used to construct robust MOFs with applications in gas storage and catalysis. rsc.orglpu.innih.gov The combination of the rigid benzoic acid unit with the flexible piperazine spacer can lead to the formation of novel network topologies with tailored properties for applications in gas separation, storage, and catalysis. researchgate.net
Table 2: Examples of MOFs with Functionally Similar Linkers
| MOF Name | Metal Ion | Linker Functional Groups | Key Feature/Application |
| MIL-101-NH₂ | Cr³⁺ | Carboxylate, Amino | High surface area, Post-synthetic modification |
| Amino-MIL-53 | Al³⁺ | Carboxylate, Amino | "Breathing" effect, CO₂ capture |
| UiO-66-NH₂ | Zr⁴⁺ | Carboxylate, Amino | High chemical and thermal stability, Catalysis |
| NJU-Bai19 | Cu²⁺ | Carboxylate, Piperazine | High methane (B114726) storage capacity |
The presence of hard (carboxylate oxygen) and borderline (amine nitrogen) donor atoms makes this compound a versatile ligand for a host of metal ions. mdpi.com The aminobenzoic acid portion can act as a classic N,O-bidentate chelator, forming a stable five-membered ring with a metal ion. saspublishers.comnih.gov The piperazine nitrogens provide additional coordination sites, allowing the ligand to be bidentate, tridentate, or potentially act as a bridging ligand between two metal centers. biointerfaceresearch.com
With first-row transition metals like Cu(II), Ni(II), and Co(II), it is expected to form stable complexes whose relative thermodynamic stability may follow the Irving-Williams series. nih.gov The coordination of such piperazine-containing ligands with transition metals has been extensively studied. biointerfaceresearch.com
Lanthanide ions, which are hard Lewis acids, have a strong affinity for oxygen donor ligands, making the carboxylate group a primary binding site. nih.govhud.ac.uk The nitrogen donors can complete the coordination sphere, leading to stable complexes. rsc.org Lanthanide complexes with piperazine-containing macrocycles have been investigated for their unique luminescent and magnetic properties, with applications as responsive probes and potential MRI contrast agents. nih.govhud.ac.uk
A suite of analytical techniques is employed to confirm the formation of metal complexes with this compound and to determine their structures.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for detecting coordination. The formation of a metal complex is typically confirmed by shifts in the characteristic vibrational bands of the ligand's donor groups. researchgate.net The strong C=O stretching vibration of the carboxylic acid group (typically ~1700 cm⁻¹) shifts to a lower frequency upon coordination to a metal center. mdpi.com Similarly, the N-H stretching and bending vibrations of the amino and piperazine groups are also altered upon complexation. researchgate.netdergipark.org.tr
NMR Spectroscopy: For diamagnetic metal complexes (e.g., with Zn²⁺), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of protons and carbons adjacent to the coordination sites (e.g., on the aromatic ring and the piperazine ring) are expected to change significantly upon metal binding. dergipark.org.trresearchgate.net For paramagnetic complexes, NMR signals are often broadened, but can still provide useful magnetic information. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectrum of the ligand, which shows π→π* and n→π* transitions, is modified upon coordination. researchgate.net For transition metal complexes, new, weaker absorptions corresponding to d-d electronic transitions often appear in the visible region, which are responsible for their color.
Table 3: Expected Spectroscopic Shifts Upon Metal Complexation
| Spectroscopic Technique | Observed Change | Reason |
| FT-IR | Shift of ν(C=O) to lower wavenumber | Coordination of carboxylate oxygen to metal, weakening the C=O bond |
| FT-IR | Shift in ν(N-H) and δ(N-H) bands | Coordination of amino nitrogen(s) to metal |
| ¹H & ¹³C NMR | Change in chemical shifts of nuclei near donor atoms | Alteration of the electronic environment upon metal binding |
| UV-Vis | Shift in ligand absorption bands (n→π, π→π) | Ligand-to-metal or metal-to-ligand charge transfer |
| UV-Vis | Appearance of new bands in the visible region | d-d electronic transitions (for transition metal complexes) |
Utilization as a Monomer or Building Block in Polymer Chemistry and Supramolecular Assembly
The unique trifunctional nature of this compound, featuring an aromatic amino group, a carboxylic acid, and a piperazine moiety, positions it as a highly promising but underexplored monomer for the construction of advanced polymeric and supramolecular architectures. While direct experimental studies on the polymerization or self-assembly of this specific molecule are not extensively documented in publicly available literature, its structural components suggest significant potential in these fields. By drawing parallels with related aminobenzoic acids and functionalized amino acid derivatives, a prospective outlook on its utility can be formulated.
Synthesis of Polymeric Materials with Defined Architectures
The presence of both an amino and a carboxylic acid group on the benzene (B151609) ring allows this compound to be considered a candidate for the synthesis of various types of polymers, including polyamides and polyanilines. The piperazine ring offers an additional site for polymerization or post-polymerization modification, enabling the creation of complex, three-dimensional polymer networks.
For instance, studies on other aminobenzoic acids, such as 2-aminobenzoic acid and 3-aminobenzoic acid, have demonstrated their successful polymerization and copolymerization with monomers like aniline (B41778) to produce electroactive and thermally stable polymers. researchgate.netresearchgate.net These polymers have been synthesized via chemical oxidation in both acidic and alkaline media, with metal ions sometimes used to catalyze the reaction and influence the properties of the resulting material. researchgate.net It is conceivable that this compound could undergo similar polymerization reactions, with the piperazine moiety potentially influencing the solubility, processability, and metal-coordinating properties of the final polymer.
The synthesis of vinyl poly(amino acid)s through the polymerization of amino acid-based monomers is another area where derivatives of this compound could be employed. nih.gov By modifying the carboxylic acid or the secondary amine of the piperazine ring with a polymerizable group like a methacrylate, novel monomers could be designed and polymerized using techniques such as atom transfer radical polymerization (ATRP) or conventional free radical polymerization (FRP). nih.gov This approach would allow for the creation of polymers with pendant this compound units, which could then be used for applications such as drug delivery or as functional coatings.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Potential Monomer(s) | Expected Polymer Type | Potential Properties |
| Polycondensation | This compound (self-condensation or with a comonomer) | Polyamide | High thermal stability, potential for metal chelation |
| Oxidative Polymerization | This compound (homopolymerization or with aniline) | Polyaniline derivative | Electroactivity, redox properties |
| Ring-Opening Polymerization | A lactam derivative of this compound | Polyamide | Controlled molecular weight and architecture |
| Vinyl Polymerization | A vinyl-functionalized derivative of this compound | Vinyl polymer with pendant functional groups | Tunable properties via copolymerization, post-polymerization modification sites |
Formation of Self-Assembled Systems and Nanostructures
The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of functional materials. Amino acids and their derivatives are particularly adept at forming such structures due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. nih.gov Amphiphilic amino acid derivatives, in particular, have been shown to self-assemble into diverse nanostructures like micelles, vesicles, and nanofibers. rsc.orgnih.gov
Given its aromatic ring, carboxylic acid, and amino groups, this compound possesses the necessary functionalities to engage in the non-covalent interactions that drive self-assembly. The piperazine ring adds a degree of conformational flexibility and can also participate in hydrogen bonding. It is plausible that under specific conditions of pH, solvent, and concentration, this molecule could self-assemble into ordered structures.
The process of self-assembly could be further controlled and directed by derivatizing the molecule to enhance its amphiphilic character. For example, attaching a long alkyl chain to the secondary amine of the piperazine ring would create a classic amphiphilic structure with a hydrophobic tail and a hydrophilic head, likely leading to the formation of micelles or vesicles in aqueous media.
Derivatization for Material Science Applications (e.g., scaffold integration in polymeric architectures, supramolecular materials)
The versatility of this compound extends to its potential as a scaffold for the construction of more complex functional materials. Its multiple reactive sites allow for its integration into larger polymeric or supramolecular systems, where it can impart specific properties or serve as a branching point.
In polymeric architectures, this compound can be used as a trifunctional hub. mdpi.com For instance, the carboxylic acid could be used to attach the molecule to a polymer backbone, while the aromatic amine and the piperazine nitrogen atoms would be available for further functionalization with other chemical entities. This approach could be used to create, for example, polymer-drug conjugates or functionalized polymer surfaces. The piperazine heterocycle is a common motif in many biologically active compounds, and its incorporation into polymer scaffolds could be a strategy for developing new biomaterials.
In the realm of supramolecular chemistry, derivatives of this compound could be designed to act as building blocks for the construction of metallo-supramolecular polymers or other complex assemblies. The piperazine and amino groups are excellent ligands for a variety of metal ions, and the carboxylic acid can participate in hydrogen bonding networks. By carefully designing the molecule, it could be used to create self-healing materials, stimuli-responsive gels, or porous frameworks for catalysis or separation.
Table 2: Potential Derivatizations of this compound for Material Science
| Reactive Site | Derivatization Reaction | Resulting Functionality | Potential Application |
| Carboxylic Acid | Esterification, Amidation | Attachment to polymers, surfaces, or other molecules | Polymeric scaffolds, functionalized nanoparticles |
| Aromatic Amine | Acylation, Sulfonylation | Modification of electronic properties, attachment of chromophores | Electroactive materials, sensors |
| Piperazine (secondary amine) | Alkylation, Acylation | Introduction of hydrophobic chains, polymerizable groups, or bioactive moieties | Amphiphiles for self-assembly, novel monomers, drug delivery systems |
While the direct application of this compound in polymer and materials science is an area that warrants further investigation, its inherent chemical functionalities make it a synthon of considerable promise for the development of novel materials with tailored properties.
Analytical Method Development for the Research and Characterization of 3 Amino 2 Piperazin 1 Ylbenzoic Acid
Chromatographic Methodologies for Purity Profiling and Separation
Chromatography is the cornerstone of separation science, indispensable for assessing the purity of 3-Amino-2-piperazin-1-ylbenzoic acid and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. Given the compound's structure, which includes a polar aminobenzoic acid moiety and a piperazine (B1678402) ring, mixed-mode chromatography can be particularly effective. For instance, a reversed-phase/cation-exchange column can simultaneously leverage hydrophobic and ionic interactions to achieve separation from related isomers and impurities. sielc.comhelixchrom.com The presence of both acidic (carboxylic acid) and basic (piperazine and amino groups) functional groups makes the molecule zwitterionic, allowing for retention time control by adjusting the mobile phase pH and buffer concentration. helixchrom.com
For quantitative analysis, a validated HPLC method would involve establishing linearity, precision, and accuracy. researchgate.net A calibration curve would be generated using standards of known concentration to quantify the compound in a sample. Purity assessment is performed by analyzing the chromatogram for the presence of any additional peaks, which would represent impurities. The relative area of these peaks can be used to estimate the purity level. Given that piperazine itself is a poor chromophore, derivatization may sometimes be employed, though the benzoic acid portion of the target molecule should provide adequate UV absorbance for detection. researchgate.netresearchgate.net
| Parameter | Typical Condition | Rationale / Comment |
| Column | Mixed-Mode (e.g., C18 with embedded ion-exchange groups) or HILIC | Accommodates the polar and ionic nature of the analyte. sielc.comhelixchrom.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., ammonium (B1175870) formate) | Allows for the separation of compounds with a range of polarities. helixchrom.com |
| pH | Adjusted to control ionization and retention | Critical for separating acidic/basic compounds and isomers. helixchrom.com |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ring provides UV absorbance for detection and quantification. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns. |
| Temperature | 25-40 °C | Controls viscosity and can influence separation selectivity. |
This table presents a hypothetical set of starting conditions for developing an HPLC method for this compound, based on methods for related compounds.
Gas Chromatography (GC) is a high-resolution separation technique typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and the presence of active hydrogen atoms on its amine and carboxylic acid groups, which can lead to poor peak shape and strong tailing. google.comcolostate.edu
Therefore, derivatization is a necessary prerequisite for GC analysis. This process converts the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies include:
Esterification: The carboxylic acid group can be converted to a methyl or ethyl ester.
Acylation: The primary amino group and the secondary amine in the piperazine ring can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. google.comscholars.direct
Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The method would need to be validated for precision, linearity, and accuracy to ensure reliable quantitative results.
| Parameter | Typical Condition | Rationale / Comment |
| Derivatization | Acylation with TFAA followed by esterification. | Increases volatility and thermal stability, improves peak shape. google.comscholars.direct |
| Column | DB-17 or similar mid-polarity column (e.g., 50% Phenyl-methylpolysiloxane) | Provides good separation for derivatized polar compounds. oup.com |
| Injector Temp. | ~250 °C | Ensures complete vaporization of the derivatized analyte. oup.com |
| Oven Program | Temperature gradient (e.g., 70°C to 250°C) | Elutes compounds based on their boiling points for effective separation. oup.com |
| Detector | FID or MS | FID for general quantification, MS for identification and quantification. |
This table outlines potential GC conditions for analyzing a derivatized form of this compound, based on established methods for piperazine derivatives.
The parent molecule, this compound, is not chiral as it does not possess a stereocenter and has a plane of symmetry. However, synthetic modifications could introduce chirality. For example, substitution on the piperazine ring or derivatization with a chiral reagent could create stereoisomers.
If a chiral derivative of this compound were synthesized, determining its enantiomeric purity would be crucial. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), measures the degree to which one enantiomer is present in greater amounts than the other. libretexts.org This is critical as different enantiomers can have vastly different biological activities.
Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the most common method for separating enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. libretexts.org The relative peak areas in the resulting chromatogram can be used to calculate the enantiomeric purity. libretexts.org
Electrophoretic Techniques for High-Resolution Separation
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. Given that this compound is an amphoteric compound, capable of carrying positive or negative charges depending on the pH of the buffer, CE is a highly suitable analytical technique. youtube.com
Capillary Zone Electrophoresis (CZE) can be used to separate the compound from impurities based on differences in their charge-to-size ratios. researchgate.net Adjusting the pH of the background electrolyte (BGE) is a powerful tool to manipulate the effective mobility of the analyte and optimize separation selectivity. researchgate.net For piperazine-containing compounds that may lack a strong UV chromophore, indirect UV detection can be employed. researchgate.net Furthermore, CE is also a powerful tool for chiral separations, where a chiral selector, such as a cyclodextrin, is added to the BGE to resolve enantiomers of chiral derivatives. nih.govasme.orgresearchgate.net
Coupled Analytical Techniques (e.g., LC-NMR, GC-IR, hyphenated MS systems)
To obtain definitive structural information, especially for unknown impurities or metabolites, chromatographic separation is often coupled (hyphenated) with spectroscopic detection.
LC-MS and GC-MS: Coupling liquid or gas chromatography with mass spectrometry is the most powerful and widely used hyphenated technique. It provides both the retention time of a compound (from chromatography) and its mass-to-charge ratio and fragmentation pattern (from mass spectrometry). This allows for the confident identification of the parent compound and the characterization of related substances and potential degradation products. scholars.directrsc.org For GC-MS analysis, the aforementioned derivatization is required. google.comnih.gov
GC-IR: Gas chromatography coupled with infrared detection provides a vapor-phase infrared spectrum for each separated compound. Since IR spectroscopy provides information about functional groups and the "fingerprint" region is unique for each molecule, GC-IR is an excellent tool for distinguishing between structural isomers (regioisomers) that might produce very similar mass spectra. oup.comauburn.edu
Titrimetric and Combustion Analysis for Elemental Composition and Acid/Base Properties
Combustion Analysis: This fundamental technique is used to determine the elemental composition of a pure organic compound. wikipedia.org The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. velp.comazom.com The mass of these products is used to calculate the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the original molecule. This experimental data is then compared to the theoretical percentages calculated from the compound's empirical formula (C₁₁H₁₅N₃O₂), serving as a crucial check of its purity and identity. khanacademy.org
| Element | Theoretical Mass % (for C₁₁H₁₅N₃O₂) |
| Carbon (C) | 59.71% |
| Hydrogen (H) | 6.83% |
| Nitrogen (N) | 19.00% |
| Oxygen (O) | 14.46% |
This table shows the theoretical elemental composition of this compound.
Future Research Directions and Emerging Paradigms in the Study of 3 Amino 2 Piperazin 1 Ylbenzoic Acid
Development of Novel and Efficient Synthetic Routes
The synthesis of 3-Amino-2-piperazin-1-ylbenzoic acid, while achievable through established methods, presents opportunities for significant innovation. Current synthetic strategies likely rely on classical nucleophilic aromatic substitution (SNAr) reactions, such as the coupling of a 2-halobenzoic acid derivative with piperazine (B1678402). However, future research could pioneer more efficient, sustainable, and scalable synthetic methodologies.
Promising future approaches include:
Transition Metal-Catalyzed Cross-Coupling: Building on modern synthetic methods, the development of palladium, copper, or nickel-catalyzed C-N bond formation reactions could offer milder conditions and broader functional group tolerance. researchgate.netlookchem.comresearchgate.net For instance, a Buchwald-Hartwig or Ullmann-type coupling between a protected 2,3-dihalobenzoic acid and piperazine could provide a direct and efficient route.
Flow Chemistry Synthesis: The adaptation of synthetic routes to continuous flow processes could dramatically enhance efficiency, safety, and scalability. nih.govnih.gov A flow reactor could be employed for the key C-N bond-forming step, potentially telescoping multiple reaction and purification steps, thereby reducing waste and production time. nih.gov
Biosynthetic and Chemoenzymatic Pathways: Leveraging biosynthesis, as seen in the production of other aminobenzoic acids from precursors like chorismate, could offer a green alternative to traditional chemical synthesis. mdpi.com Future research could explore engineered microorganisms or isolated enzymes to catalyze the amination and piperazination of a benzoic acid precursor.
A comparative table of potential synthetic paradigms is presented below.
| Synthetic Paradigm | Potential Catalyst/Reagent | Key Advantages | Research Focus |
| Palladium-Catalyzed Amination | Pd(OAc)₂, Buchwald Ligands | High efficiency, broad substrate scope | Optimization of ligand and reaction conditions for the specific ortho-amino-substituted substrate. |
| Copper-Catalyzed Ullmann Coupling | CuI, L-proline (or other ligands) | Cost-effective, robust for N-arylation | Overcoming potential issues of regioselectivity and harsh reaction conditions often associated with classical Ullmann reactions. ekb.eg |
| Nickel-Catalyzed C-N Coupling | Ni(0)/2,2′-bipyridine | Utilizes less expensive metals, effective for aryl chlorides. researchgate.net | Achieving high selectivity for mono-arylation of the piperazine ring to avoid di-substituted byproducts. researchgate.net |
| Continuous Flow Synthesis | Packed-bed catalysts, microreactors | Enhanced safety, scalability, and process control. nih.gov | Adapting batch reaction conditions to a continuous flow setup, managing potential precipitation, and integrating in-line purification. nih.govmdpi.com |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The dense arrangement of functional groups in this compound—a carboxylic acid, an aniline-type amine, and two distinct secondary amines within the piperazine ring—suggests a rich and complex reactivity profile that remains largely unexplored. Future studies could focus on achieving unprecedented chemo- and regioselectivity.
Key areas for exploration include:
Orthogonal Functionalization: Developing protecting group strategies to allow for the selective modification of each reactive site independently. This would unlock the ability to build complex molecules by sequentially targeting the carboxylic acid, the aromatic amine, and each piperazine nitrogen.
Intramolecular Cyclization Reactions: Investigating conditions that promote intramolecular reactions to form novel heterocyclic systems. For example, reaction between the ortho-amino group and the adjacent piperazine ring could lead to the formation of unique benzodiazepine-like structures. The reactivity of anthranilic acid derivatives as precursors to heterocycles like quinazolines and benzoxazinones is well-documented and serves as a strong precedent. core.ac.uk
Directed Metallation: Utilizing the directing-group capabilities of the carboxylate or amino groups to achieve regioselective C-H activation and functionalization of the aromatic ring at positions C-4, C-5, or C-6.
Advanced Computational Modeling for Predictive Chemical Insights
Computational chemistry offers a powerful, predictive lens through which to explore the properties of this compound before undertaking extensive laboratory work. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into its structure, reactivity, and intermolecular interactions. worldscientific.comresearchgate.net
Future computational studies could focus on:
Conformational Analysis: Mapping the potential energy surface to identify stable conformers, particularly concerning the orientation of the piperazine ring relative to the plane of the benzoic acid.
Prediction of Physicochemical Properties: Calculating key parameters such as pKa values for the different amine and carboxyl groups, electronic properties like HOMO-LUMO gaps, and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.netiaea.orgacs.org Such studies have been performed on related aminobenzoic acids, providing a clear methodological framework. nih.gov
Reaction Mechanism Simulation: Modeling transition states and reaction pathways for proposed synthetic routes or derivatization reactions to predict feasibility, selectivity, and potential byproducts.
Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvent environments or its interaction with biological macromolecules, which is a common approach for studying piperazine derivatives. mdpi.comacs.orgnih.gov
| Computational Method | Research Objective | Predicted Outputs |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, pKa values, HOMO/LUMO energies, reaction energetics. worldscientific.com |
| Time-Dependent DFT (TD-DFT) | Predict spectroscopic properties. | UV-Vis absorption spectra, electronic transitions. iaea.org |
| Molecular Dynamics (MD) | Simulate behavior in solution and with biomolecules. | Solvation free energy, interaction profiles, binding poses. researchgate.netmdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions. | Identification and characterization of hydrogen bonds and other weak interactions. nih.gov |
Integration into Next-Generation Chemical Technologies and Methodologies
The unique structure of this compound makes it an ideal candidate for integration into cutting-edge chemical technologies that are shaping the future of molecule synthesis and discovery.
Fragment-Based Discovery: The compound itself can be considered a high-value fragment for fragment-based drug discovery (FBDD). Its rigid core and multiple vectors for chemical elaboration allow it to serve as a starting point for building more complex and potent bioactive molecules.
DNA-Encoded Libraries (DELs): The trifunctional nature of the molecule is well-suited for inclusion in DNA-encoded libraries. Each functional group could be used as an anchor point for combinatorial elaboration, allowing for the rapid generation and screening of millions of unique derivatives against biological targets.
Automated Synthesis Platforms: The development of robust, selective functionalization reactions for this scaffold would enable its use in automated synthesis platforms, accelerating the production of analog libraries for structure-activity relationship (SAR) studies. Arylpiperazines are common motifs in pharmaceuticals, making automated access to their derivatives highly valuable. nih.gov
Design of Novel Architectures Based on the Core Scaffold for Fundamental Chemical Exploration
Beyond specific applications, the this compound scaffold is a compelling starting point for fundamental research in molecular design and supramolecular chemistry. Its defined geometry and multiple functional handles allow it to serve as a versatile hub for constructing novel and complex molecular architectures. nih.gov
Future research could pursue:
Self-Assembling Systems: By appending complementary recognition motifs to the functional groups, researchers could design systems that self-assemble into well-defined supramolecular structures, such as cages, polymers, or molecular knots.
Multifunctional Probes: The scaffold can be used to construct multifunctional chemical probes where, for example, the piperazine nitrogen is attached to a fluorescent reporter, the carboxylic acid is linked to a targeting ligand, and the aromatic amine is modified with a photoreactive group.
Constrained Peptide Mimics: The rigid anthranilic acid backbone can be used to create conformationally constrained peptide mimics. The amino and carboxyl groups can be integrated into a peptide backbone, while the piperazine moiety can be functionalized to mimic an amino acid side chain, potentially leading to compounds with enhanced stability and cell permeability.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-2-piperazin-1-ylbenzoic acid with high purity?
- Methodological Answer : Synthesis typically involves coupling benzoic acid derivatives with piperazine moieties. For example, a multi-step approach may include:
- Step 1 : Activation of the benzoic acid group using coupling agents like EDC/HOBt to form an active ester intermediate.
- Step 2 : Reaction with a protected piperazine derivative under inert conditions (e.g., nitrogen atmosphere) at 50–60°C for 12–24 hours .
- Step 3 : Deprotection using TFA or HCl to yield the free amine group, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .
- Validation : Monitor reaction progress using TLC (silica plates, UV visualization) and confirm final purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELXL for refinement) .
- HPLC/LC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted starting materials) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Exposure Response :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers at 2–8°C under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at the 3-amino or benzoic acid positions to assess electronic/steric effects on bioactivity .
- Biological Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays, 24–48 hours incubation).
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. How should researchers resolve contradictions in physicochemical data (e.g., solubility vs. crystallinity) for this compound?
- Methodological Answer :
- Data Triangulation :
- Solubility : Measure in multiple solvents (DMSO, PBS, EtOH) via UV-Vis spectroscopy (λ = 260 nm).
- Crystallinity : Compare DSC thermograms (melting point ±2°C) with X-ray diffraction patterns .
- Error Analysis : Replicate experiments (n=3) to identify outliers; use statistical tools (e.g., Grubbs' test) to exclude anomalies .
- Hypothesis Testing : If crystallinity conflicts with predicted solubility, assess polymorphic forms via PXRD .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity : LogP values (target <3 for oral bioavailability).
- Permeability : Caco-2 cell model predictions.
- Metabolism : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with Schrödinger’s QikProp .
- Toxicity : Run ProTox-II to predict hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
